4-[(9-cyclopentyl-6-oxo-5-propan-2-yl-7,8-dihydropyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide
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Overview
Description
Preparation Methods
The synthesis of XMD11-85h involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions . The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques . Industrial production methods for XMD11-85h are not widely documented, as it is primarily used in research settings .
Chemical Reactions Analysis
XMD11-85h undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
XMD11-85h is extensively used in scientific research, particularly in the fields of:
Chemistry: To study the structure-activity relationship of kinase inhibitors.
Biology: To investigate kinase signaling pathways and their role in cellular processes.
Industry: Limited industrial applications due to its primary use in research.
Mechanism of Action
XMD11-85h exerts its effects by inhibiting the activity of specific kinases, particularly LRRK2 and ERK5 . It binds to the active site of these kinases, preventing their phosphorylation activity and subsequent signaling pathways . This inhibition can lead to altered cellular processes and has potential therapeutic implications .
Comparison with Similar Compounds
XMD11-85h is unique in its selectivity for LRRK2 and ERK5 compared to other kinase inhibitors . Similar compounds include:
LRRK2-IN-1: Another LRRK2 inhibitor with different selectivity and potency.
ERK5-IN-1: A selective ERK5 inhibitor used in similar research applications.
These compounds share structural similarities but differ in their specific kinase targets and biological effects .
Properties
CAS No. |
1001343-54-9 |
---|---|
Molecular Formula |
C29H41N7O3 |
Molecular Weight |
535.7 g/mol |
IUPAC Name |
4-[(9-cyclopentyl-6-oxo-5-propan-2-yl-7,8-dihydropyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C29H41N7O3/c1-19(2)36-24-18-30-29(33-27(24)35(16-13-26(36)37)22-7-5-6-8-22)32-23-10-9-20(17-25(23)39-4)28(38)31-21-11-14-34(3)15-12-21/h9-10,17-19,21-22H,5-8,11-16H2,1-4H3,(H,31,38)(H,30,32,33) |
InChI Key |
VIJIVCXRKDRGGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)CCN(C2=NC(=NC=C21)NC3=C(C=C(C=C3)C(=O)NC4CCN(CC4)C)OC)C5CCCC5 |
Origin of Product |
United States |
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